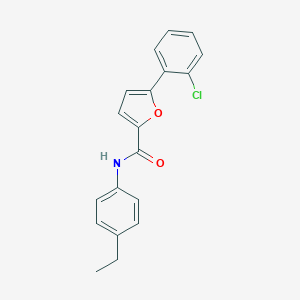

![molecular formula C25H26ClN3O3S B285897 5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as AM-251 and is a selective antagonist of the CB1 cannabinoid receptor. The CB1 receptor is found in the central nervous system and is responsible for the psychoactive effects of cannabis. The discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Wirkmechanismus

AM-251 is a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the psychoactive effects of cannabis and the potential therapeutic effects of endocannabinoids.

Biochemical and Physiological Effects:

AM-251 has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. AM-251 has also been studied for its potential use in the treatment of obesity, drug addiction, and anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

AM-251 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the study of the endocannabinoid system without the psychoactive effects of cannabis. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of AM-251 in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. Additionally, the effects of AM-251 may vary depending on the species and strain of animal used in experiments.

Zukünftige Richtungen

There are several future directions for the study of AM-251. It has potential therapeutic applications in the treatment of obesity, drug addiction, and anxiety disorders. Further research is needed to determine the optimal dosage and administration of AM-251 for these conditions. Additionally, the effects of AM-251 on other receptors and systems in the body should be studied to determine any potential side effects. Overall, the discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Synthesemethoden

The synthesis of AM-251 involves several steps. The starting material is 2-hydroxybenzaldehyde, which is reacted with allyl bromide to form 2-allyloxybenzaldehyde. This compound is then reacted with 4-(3-chloro-4-methylphenyl)-1-piperazine to form 5-[2-(allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

AM-251 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of obesity, drug addiction, and anxiety disorders. The discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Eigenschaften

Molekularformel |

C25H26ClN3O3S |

|---|---|

Molekulargewicht |

484 g/mol |

IUPAC-Name |

(5E)-3-[[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methyl]-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C25H26ClN3O3S/c1-3-14-32-22-7-5-4-6-19(22)15-23-24(30)29(25(31)33-23)17-27-10-12-28(13-11-27)20-9-8-18(2)21(26)16-20/h3-9,15-16H,1,10-14,17H2,2H3/b23-15+ |

InChI-Schlüssel |

DAPWUHZACVUKIO-HZHRSRAPSA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=O)Cl |

SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=O)Cl |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)

![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)

![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)

![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)

![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)

![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)